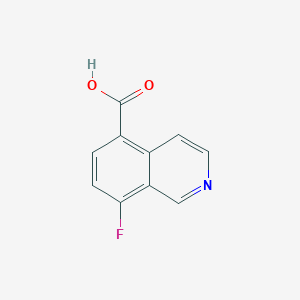

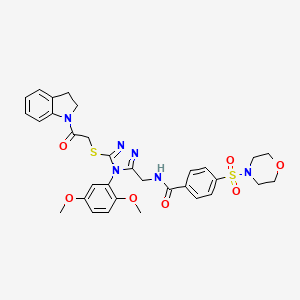

![molecular formula C14H25BO3Si B2984095 4-[(叔丁基二甲基硅基)氧]-2,6-二甲基苯基硼酸 CAS No. 858096-68-1](/img/structure/B2984095.png)

4-[(叔丁基二甲基硅基)氧]-2,6-二甲基苯基硼酸

描述

The compound “4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid” is a type of organosilicon compound. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group . The TBDMS group is known for its high hydrolytic stability, making it a promising candidate for various applications .

Synthesis Analysis

The synthesis of compounds with a TBDMS group typically involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction is often carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF) .Molecular Structure Analysis

The molecular structure of “4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid” is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to an oxygen atom, which is further connected to a phenylboronic acid group . The InChI code for this compound is1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) . Chemical Reactions Analysis

The TBDMS group in the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This makes it a versatile group in chemical reactions.Physical And Chemical Properties Analysis

The compound “4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid” has a molecular weight of 218.37 . It is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .科学研究应用

双歧氢键稳定化

研究表明,庞大的间苯三硼酸对氮杂环卡宾表现出独特的反应性,导致形成氢键卡宾硼酸加合物。这些加合物具有很强的O-H···C接触,展示了以BO-单元为双氢键受体的双歧氢键。这极大地促进了高反应性B═O双键的稳定,展示了该化合物在设计具有独特电子性能的新型硼基材料中的潜力(郭等人,2019)。

有机合成中的化学发光

某些3-氧苯基取代的二氢噻吩的单线态氧化作用导致形成硫代取代的双环二氧杂环。这些化合物在碱诱导分解时以特定波长发射光。该过程突出了类似硼酸衍生物在开发用于各种分析和成像目的的化学发光材料中的应用(渡边等人,2010)。

催化中的新型配体

由该化合物衍生物合成的新的二亚膦配体在铑催化的氢甲酰化反应中显示出有希望的结果。这项研究说明了这种化合物在为有机合成创造高效催化剂方面的潜力,为工业过程的发展提供了新途径(米克赫尔等人,2011)。

用于引入硫的亲核试剂

[(叔丁基二甲基甲硅烷基)氧基]甲硫醇代表了一类用于将受保护的二价硫引入目标分子的亲核试剂。该化合物强调了硅基保护剂在合成有机化学中的多功能性,使能够开发具有精确官能团操作的复杂分子(董等人,2015)。

抗菌和杀蚊幼虫活性

4-[(叔丁基二甲基甲硅烷基)氧基]-2,6-二甲基苯硼酸的衍生物已探索了其杀蚊幼虫和抗菌性能。此类研究对于开发新药和杀虫剂至关重要,展示了该化合物在促进公共卫生和农业方面的潜力(卡斯特利诺等人,2014)。

电化学和光物理学

包含该化合物衍生物的花青宏环的合成证明了它们在研究协同氟化物结合中的应用。这项研究强调了该化合物在设计具有独特电化学和光化学性质的材料中的相关性,为传感器和其他电子设备的开发做出了贡献(皮斯特纳等人,2013)。

安全和危害

作用机制

Target of Action

The tert-butyldimethylsilyl (tbdms) group is commonly used in organic synthesis as a protective group for alcohols .

Mode of Action

The TBDMS group in the compound acts as a protective group for the hydroxyl (OH) group. It increases the molecule’s stability and prevents unwanted reactions during the synthesis process . The TBDMS group is hydrolytically stable, making it suitable for various applications .

Biochemical Pathways

Compounds with the tbdms group are often used in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the final product .

Pharmacokinetics

The presence of the tbdms group can influence these properties by altering the compound’s hydrophobicity and stability .

Result of Action

The primary result of the action of this compound is the protection of sensitive functional groups during organic synthesis, enabling the successful production of complex organic molecules .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the TBDMS group is stable under basic conditions but can be cleaved under acidic conditions . Additionally, the compound’s stability can be affected by temperature and the presence of certain reagents .

属性

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO3Si/c1-10-8-12(9-11(2)13(10)15(16)17)18-19(6,7)14(3,4)5/h8-9,16-17H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHMKALMXIRIEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)O[Si](C)(C)C(C)(C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

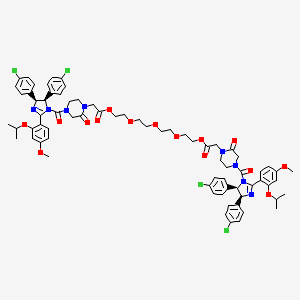

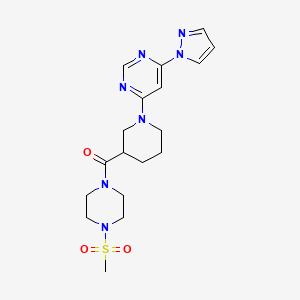

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)

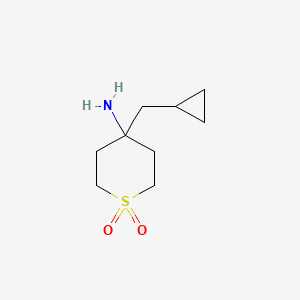

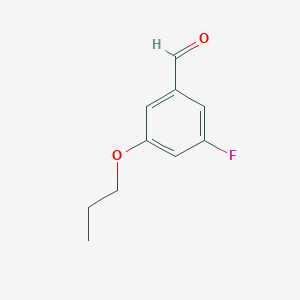

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

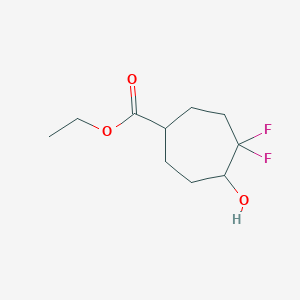

![N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2984019.png)

![(3'-chloro-[1,1'-biphenyl]-4-yl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2984026.png)

![ethyl 4-oxo-4-[(4-oxo-3H-phthalazin-1-yl)methylamino]butanoate](/img/structure/B2984029.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide](/img/structure/B2984032.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2984033.png)